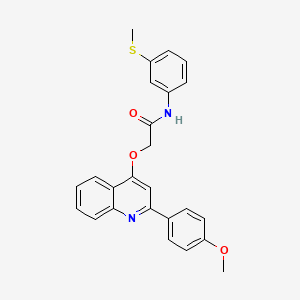

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide

Description

2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide is a quinoline-based acetamide derivative characterized by a 4-methoxyphenyl substituent on the quinoline core and a methylthio group on the phenyl ring of the acetamide moiety.

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-29-19-12-10-17(11-13-19)23-15-24(21-8-3-4-9-22(21)27-23)30-16-25(28)26-18-6-5-7-20(14-18)31-2/h3-15H,16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECZAJNWHIPSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including thiazolo-triazoles, quinazolinones, and thiazolidinones. Below is a comparative analysis:

Key Comparisons

Core Structure and Bioactivity Quinoline vs. Thiazolo-Triazole: Quinoline derivatives (e.g., the target compound) often target DNA topoisomerases or kinase pathways due to their planar aromatic structure . In contrast, thiazolo-triazole derivatives (e.g., compound 27) exhibit anti-infective properties, likely due to their ability to disrupt microbial enzymes or membranes . Quinazolinone Derivatives: These (e.g., ) share a nitrogen-rich heterocyclic core, which is common in kinase inhibitors (e.g., EGFR inhibitors), though specific data for the cited compound are lacking.

Substituent Effects Methoxy Groups: The 4-methoxyphenyl group in the target compound and compound 27 enhances solubility and binding to hydrophobic pockets in proteins, a feature critical for both anticancer and anti-infective activities .

Synthetic Approaches The target compound’s synthesis likely involves nucleophilic substitution (quinoline-4-yloxy linkage) and amide coupling, similar to methods in . For example, describes refluxing with ZnCl₂ in dioxane for heterocycle formation, while uses acetonitrile and triethylamine for acetamide coupling. Thiazolo-triazole derivatives (e.g., ) are synthesized via cyclocondensation of mercaptoacetic acid with hydrazides, achieving yields of 64–78%, suggesting efficient routes for sulfur-containing acetamides.

The methylthio group may further enhance potency by increasing cellular uptake. Anti-infective activity is plausible due to parallels with compound 27 , where the morpholine group enhances solubility and target interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.